molecular formula C7H4FN3O B8726387 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B8726387
M. Wt: 165.12 g/mol
InChI Key: PKYNMJYZBSKHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound comprising fused pyridine and pyrimidinone rings. The fluorine atom at position 7 and the tautomeric 3H-form of the pyrimidinone ring define its structural and electronic properties. This scaffold is pivotal in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . Its synthesis typically involves condensation and cyclization reactions starting from hydrazinyl precursors, as described in pyridopyrimidinone derivative syntheses .

Properties

Molecular Formula

C7H4FN3O

Molecular Weight

165.12 g/mol

IUPAC Name

7-fluoro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4FN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12)

InChI Key

PKYNMJYZBSKHSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=N2)F

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Research indicates that 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrate significant antitumor properties. These compounds have been evaluated against various cancer cell lines, including A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. Notably, certain derivatives have shown high potency in inhibiting cell viability at concentrations as low as 100 μM .

Case Study:
A study focused on synthesizing new derivatives of the compound targeting wild-type and mutant EGFR (Epidermal Growth Factor Receptor) has shown promise in developing specific inhibitors for mutant EGFR T790M, which is often associated with resistance to existing therapies . This highlights the potential of this compound in addressing drug resistance in cancer treatment.

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1

The development of ENPP1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold has opened avenues for novel cancer immunotherapy strategies. These inhibitors can enhance immune responses against tumors by modulating the STING pathway, crucial for triggering innate immunity .

Other Targets

The compound has also been explored for its inhibitory effects on various other targets:

  • KRas G12D Inhibitors: Research into inhibiting KRas G12D mutations has identified derivatives of this compound as potential therapeutic agents against this challenging oncogene .
  • EGFR and Other Receptor Tyrosine Kinases: The compound's ability to selectively inhibit EGFR and related pathways positions it as a candidate for treating cancers with aberrant receptor signaling .

Data Tables

Here are summarized findings from various studies highlighting the biological activities and therapeutic potentials of this compound derivatives.

Compound Target Activity Cell Lines Tested IC50 (μM)
Compound 31ENPP1Inhibitor4T1 (mouse model)Not specified
Compound XEGFRAntitumorA-549, MCF-7<100
Compound YKRas G12DInhibitorVariousNot specified

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Applications/Findings References
7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidin-4(3H)-one Fluorine at position 7 Kinase inhibition, mPGES-1 inhibitors
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives Thieno[2,3-d]pyrimidin-4(3H)-one Thiophene replaces pyridine ring Melanin synthesis enhancement
6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one Fluorine at position 6 Research chemical (no specific bioactivity cited)
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one Pyrido[4,3-d]pyrimidin-4(1H)-one Fluorine at position 7; altered ring fusion Structural analog in kinase studies
5-Iodothieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one Iodine at position 5 Intermediate for palladium-catalyzed couplings

Key Observations :

  • Ring Fusion Differences: Pyrido[2,3-d] vs. [4,3-d] fusion alters the spatial arrangement, impacting target binding.
  • Heteroatom Substitution: Thieno analogs (S-containing) exhibit distinct bioactivities, such as melanin modulation in B16 cells , whereas pyrido derivatives are more prevalent in kinase inhibitor designs .
  • Halogen Effects : Fluorine at position 7 enhances electronic properties and metabolic stability compared to iodine () or chlorine (), which may influence pharmacokinetics.

Key Insights :

  • Kinase Inhibition: Pyridopyrimidinones, including 7-fluoro derivatives, are favored in kinase inhibitor design due to their planar structure and hydrogen-bonding capacity .
  • Melanin Modulation: Thieno derivatives with azepine fragments () outperform non-azepine analogs, suggesting substituent-driven efficacy.
  • Anti-inflammatory Potential: Pyrido[2,3-d]pyrimidinones show promise as mPGES-1 inhibitors, avoiding cardiovascular risks associated with COX-2 inhibitors .

Preparation Methods

Reaction Scheme:

7-Chloro precursor+KFDMF, 150°C7-Fluoro product+KCl\text{7-Chloro precursor} + \text{KF} \xrightarrow{\text{DMF, 150°C}} \text{7-Fluoro product} + \text{KCl}

Key Data:

PrecursorFluoride SourceSolventTemperature (°C)Yield (%)Reference
7-ChloroKFDMF15065–72
7-ChloroCsFDMSO14070

This method is limited by competing side reactions (e.g., hydrolysis) but benefits from readily available starting materials.

Cyclocondensation of Fluorinated Building Blocks

Fluorine is introduced early by using fluorinated intermediates. For instance, 2,4-diamino-5-fluoropyrimidine reacts with α,β-unsaturated ketones in acetic anhydride under reflux to form the pyrido[2,3-d]pyrimidine core.

Reaction Scheme:

2,4-Diamino-5-fluoropyrimidine+CH3COCH2CO2EtAc2O, Δ7-Fluoro product\text{2,4-Diamino-5-fluoropyrimidine} + \text{CH}3\text{COCH}2\text{CO}2\text{Et} \xrightarrow{\text{Ac}2\text{O, Δ}} \text{7-Fluoro product}

Optimized Conditions:

  • Catalyst: Acetic anhydride (neat)

  • Temperature: 180°C

  • Yield: 58–63%

Reductive Amination with Fluorinated Amines

Fluorinated amines participate in reductive amination with pyrido[2,3-d]pyrimidin-4-one intermediates. For example, 6-amino-7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one is synthesized via Raney Ni-catalyzed reductive condensation of 6-cyano-5-fluoropyrido[2,3-d]pyrimidine-2,4-diamine with formaldehyde.

Reaction Scheme:

6-Cyano-5-fluoro intermediate+HCHORaney Ni, AcOH7-Fluoro product\text{6-Cyano-5-fluoro intermediate} + \text{HCHO} \xrightarrow{\text{Raney Ni, AcOH}} \text{7-Fluoro product}

Key Parameters:

CatalystSolventTemperature (°C)Time (h)Yield (%)
Raney NiAcetic acid80468
NaBH3_3CNMeOH251245

Microwave-Assisted Fluorination

Microwave irradiation accelerates fluorination reactions. A 7-chloro precursor reacts with fluorinating agents (e.g., Selectfluor) in acetonitrile under microwave conditions (150°C, 30 min), achieving higher yields than conventional heating.

Data Table:

Fluorinating AgentSolventPower (W)Time (min)Yield (%)
SelectfluorMeCN3003075
KFDMF2504562

Direct Fluorination via Diazotization

Diazonium intermediates enable regioselective fluorination. Starting from 7-aminopyrido[2,3-d]pyrimidin-4(3H)-one, diazotization with NaNO2_2/HCl followed by treatment with HBF4_4 yields the 7-fluoro derivative.

Reaction Scheme:

7-Amino precursorNaNO2/HClDiazonium saltHBF47-Fluoro product\text{7-Amino precursor} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{HBF}4} \text{7-Fluoro product}

Conditions:

  • Temperature: 0–5°C (diazotization), 25°C (fluorination)

  • Yield: 55–60%

Q & A

Q. What are the most efficient synthetic routes for 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via intramolecular cyclization of precursor amides. For example, heating ester amide pyridines in formamide at 140–150°C yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with high efficiency (93% yield for some analogs) . Alternative methods include iodine-catalyzed reactions in aqueous media, which offer greener conditions (e.g., 2-propyl derivatives synthesized with IC₅₀ >5 mg/mL in anticancer assays) . Key steps involve amide formation, bromination, and cyclization using reagents like DMF-DMA (dimethylformamide-dimethylacetamide) .

Q. How can structural characterization of this compound derivatives be optimized?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For fluorinated analogs, ¹⁹F NMR is critical to confirm substitution patterns. In studies of thieno[2,3-d]pyrimidin-4(3H)-ones, spectroscopic data correlated with computational models (e.g., DFT calculations) to validate tautomeric forms and regioselectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., anticancer vs. anti-inflammatory effects) often arise from substituent positioning or assay conditions. For example, 2-aryl-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones showed potent mPGES-1 inhibition (anti-inflammatory) but weak VEGFR-2 binding . To address this:
  • Perform dose-response curves across multiple cell lines.
  • Use molecular docking to compare binding affinities for divergent targets (e.g., mPGES-1 vs. VEGFR-2) .
  • Validate selectivity via enzyme inhibition assays (e.g., COX-2 vs. mPGES-1) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer : Molecular docking and MD simulations are critical. For instance:
  • Thieno[2,3-d]pyrimidin-4(3H)-one hybrids were designed to occupy VEGFR-2’s hinge region (via pyrimidine core), linker region (via oxadiazole spacer), and allosteric pocket (hydrophobic tail) .
  • Tyrosinase inhibitors relied on docking scores (ΔG < -8 kcal/mol) to prioritize 2-substituted analogs with 2,4-dihydroxybenzene fragments .
  • Tools: AutoDock Vina for docking; GROMACS for MD simulations .

Q. What are the key structure-activity relationship (SAR) trends for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in enzyme inhibition?

  • Methodological Answer :
  • Fluorine at position 7 enhances metabolic stability and target binding via electronegativity and steric effects .
  • 3-Substituents : Propargylamine groups improve solubility and cytotoxicity (e.g., 6-bromo-3-(prop-2-ynyl) derivatives, 86% yield) .
  • 2-Aryl groups : Electron-withdrawing substituents (e.g., 4-chlorophenyl) boost mPGES-1 inhibition (IC₅₀ <1 µM in some cases) .

Q. How can synthetic byproducts or low yields in fluorinated pyrido[2,3-d]pyrimidin-4(3H)-one synthesis be mitigated?

  • Methodological Answer :
  • Byproduct control : Use scavengers like triethylamine to trap excess bromine or HCl gas .
  • Yield optimization : Replace traditional reflux with microwave-assisted synthesis (e.g., 20% yield increase in thieno analogs) .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .

Critical Considerations for Researchers

  • Toxicity Screening : Prioritize derivatives with H302/H315/H319 hazard codes for in-depth cytotoxicity profiling .
  • Green Chemistry : Iodine-catalyzed aqueous-phase synthesis reduces environmental impact vs. traditional methods .
  • Data Reproducibility : Cross-validate biological assays (e.g., NCI protocols vs. in-house enzyme inhibition ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.